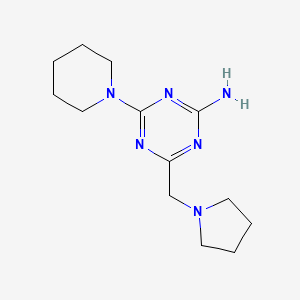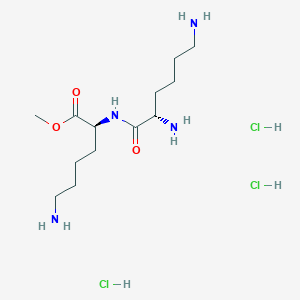
(S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a hexanoate backbone. Its properties make it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of amino groups, followed by the formation of the hexanoate backbone through esterification reactions. The final steps involve deprotection and purification to obtain the desired compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are crucial to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert oxo groups back to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted hexanoate compounds.
Aplicaciones Científicas De Investigación
(S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving amino acid metabolism.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride: This compound shares a similar hexanoate backbone but differs in the protection of amino groups.
Poly(3,4-ethylenedioxythiophene): Although structurally different, this compound is also studied for its unique properties and applications in various fields.
Uniqueness
(S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride stands out due to its specific arrangement of amino groups and hexanoate backbone, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C13H31Cl3N4O3 |
|---|---|
Peso molecular |
397.8 g/mol |
Nombre IUPAC |
methyl (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoate;trihydrochloride |
InChI |
InChI=1S/C13H28N4O3.3ClH/c1-20-13(19)11(7-3-5-9-15)17-12(18)10(16)6-2-4-8-14;;;/h10-11H,2-9,14-16H2,1H3,(H,17,18);3*1H/t10-,11-;;;/m0.../s1 |
Clave InChI |
JRDMUUABKKINED-YNTUAPIPSA-N |
SMILES isomérico |
COC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.Cl.Cl.Cl |
SMILES canónico |
COC(=O)C(CCCCN)NC(=O)C(CCCCN)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



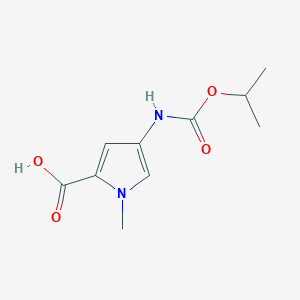
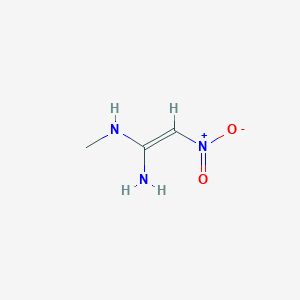

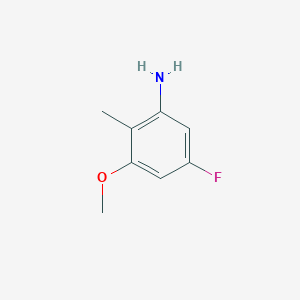
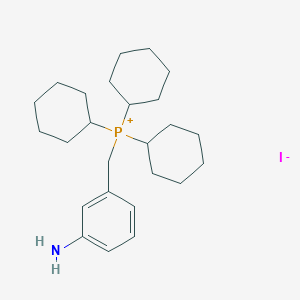

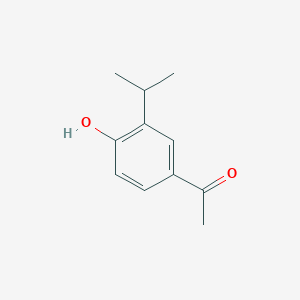

![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
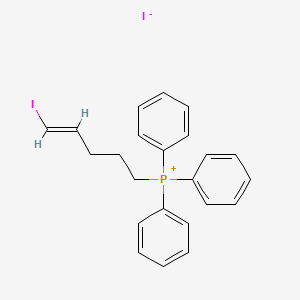
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
